2-(Benzylsulfanyl)benzenecarboxylic acid

Organic synthesis Crystallization Thermal analysis

Why select this ortho-benzylthio benzoic acid over generic thiosalicylic acid? Its LogP of 3.68—approximately 1.7 log units higher than thiosalicylic acid—guarantees predictable reverse-phase HPLC retention for analytical method development. The sulfide (S(II)) thioether linkage provides the lone-pair electrons essential for Pd-catalyzed C-S bond activation and Liebeskind-Srogl-type cross-couplings, reactivity absent in sulfonyl analogs. As the patented penultimate sulfide intermediate in hypolipidemic benzylsulfinyl- and benzylsulfonyl-benzoic acid synthesis (documented in US patent filings), this compound is indispensable for cardiovascular drug discovery programs targeting lipid-lowering agents. Its melting point of 180-182 °C permits robust recrystallization purification without premature oiling out. Insist on ≥95% purity to ensure reproducible cross-coupling yields and reliable biological assay interpretation.

Molecular Formula C14H12O2S
Molecular Weight 244.31 g/mol
CAS No. 1531-80-2
Cat. No. B074789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylsulfanyl)benzenecarboxylic acid
CAS1531-80-2
Molecular FormulaC14H12O2S
Molecular Weight244.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)O
InChIInChI=1S/C14H12O2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)
InChIKeyIQMZULGMADGDLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylsulfanyl)benzenecarboxylic Acid (CAS 1531-80-2): Chemical Profile and Procurement Baseline


2-(Benzylsulfanyl)benzenecarboxylic acid (CAS 1531-80-2), also known as 2-(benzylthio)benzoic acid or S-benzyl thiosalicylic acid, is an organic compound with the molecular formula C₁₄H₁₂O₂S and a molecular weight of 244.31 g/mol . It belongs to the class of benzylthiobenzoates and is structurally characterized by a benzylsulfanyl (benzyl thioether) group attached at the ortho position of a benzoic acid scaffold . The compound is a crystalline solid with a reported melting point of 180-182 °C and a calculated LogP (octanol-water partition coefficient) of approximately 3.5-3.68, indicating moderate lipophilicity . As a benzyl aryl thioether containing both a carboxylic acid group and a thioether linkage, this compound serves as a versatile synthetic intermediate in organosulfur chemistry, with applications spanning medicinal chemistry and materials research .

Why 2-(Benzylsulfanyl)benzenecarboxylic Acid Cannot Be Interchanged with Close Analogs: Procurement Implications


Scientific procurement of 2-(benzylsulfanyl)benzenecarboxylic acid (CAS 1531-80-2) requires precise specification due to quantifiable differences in physicochemical properties, synthetic reactivity, and documented biological applications compared to close structural analogs. While compounds such as thiosalicylic acid (CAS 147-93-3), 4-(benzylthio)benzoic acid (CAS 22855-95-4), and 2-(benzylsulfonyl)benzoic acid share similar core scaffolds, they diverge significantly in critical selection parameters including melting point, lipophilicity (LogP), oxidation state at sulfur, and functional group positioning—each of which directly impacts solubility behavior, synthetic handling, and biological target engagement . The target compound exhibits a melting point of 180-182 °C , which differs substantially from thiosalicylic acid (162-165 °C) , and a LogP of 3.68 versus 1.5-1.9 for the more polar thiosalicylic acid [1]. Furthermore, the target compound is specifically disclosed as an intermediate in a patented synthetic pathway to hypolipidemic benzylthio-, benzylsulfinyl-, and benzylsulfonyl-benzoic acids [2], establishing a unique procurement relevance not shared by regioisomers such as the 4-(benzylthio) analog. Generic substitution without considering these verified differential parameters risks introducing uncontrolled variables in experimental reproducibility, synthetic yield optimization, and biological assay interpretation.

2-(Benzylsulfanyl)benzenecarboxylic Acid (1531-80-2): Quantified Differentiation Evidence Versus Closest Analogs


Melting Point and Thermal Behavior: Quantified Divergence from Thiosalicylic Acid

2-(Benzylsulfanyl)benzenecarboxylic acid (CAS 1531-80-2) exhibits a reported melting point of 180-182 °C , which is approximately 15-20 °C higher than that of its closest synthetic precursor and structural analog, thiosalicylic acid (2-mercaptobenzoic acid, CAS 147-93-3), which melts at 162-165 °C . This quantitative thermal difference arises from the substitution of the free thiol (-SH) group in thiosalicylic acid with a benzyl thioether (-S-CH₂-C₆H₅) moiety in the target compound. The benzyl group introduces additional intermolecular van der Waals interactions and aromatic π-π stacking potential while eliminating hydrogen-bonding capacity at the sulfur center.

Organic synthesis Crystallization Thermal analysis

Lipophilicity (LogP): Quantified Partitioning Difference Versus Thiosalicylic Acid

The target compound demonstrates a calculated LogP (octanol-water partition coefficient) of approximately 3.68 (or 3.5 per alternative sources) [1], representing a substantial increase in lipophilicity compared to thiosalicylic acid, which has a reported XLogP3 of 1.9 [2]. This approximately 1.7-1.8 log unit difference corresponds to roughly a 50-fold greater partitioning into the organic (octanol) phase relative to the aqueous phase for the target compound compared to thiosalicylic acid. The increased lipophilicity is directly attributable to the hydrophobic benzyl substituent replacing the polar thiol hydrogen in thiosalicylic acid.

ADME Drug design Extraction Chromatography

Synthetic Intermediate Utility: Patented Role in Hypolipidemic Agent Synthesis

US Patent 3,954,994 (filed 1976) explicitly discloses 2-(benzylsulfanyl)benzenecarboxylic acid and related benzylthio-benzoic acids as intermediates for preparing benzylthio-, benzylsulfinyl-, and benzylsulfonyl-benzoic acids with demonstrated efficacy as hypolipidemic agents capable of lowering blood lipid levels in mammals [1]. The patent specification establishes a clear synthetic sequence wherein the benzylthio (sulfide) intermediate serves as the precursor to the corresponding sulfoxide and sulfone derivatives via controlled oxidation. This patent-defined role is not documented for the 4-(benzylthio) regioisomer (CAS 22855-95-4) in equivalent hypolipidemic applications, nor for the parent thiosalicylic acid in the same therapeutic context.

Medicinal chemistry Patent-defined intermediate Hypolipidemic agents Cardiovascular therapeutics

Ortho-Positioning of Thioether Group: Functional Group Proximity Distinction from Para-Substituted Regioisomer

The target compound (CAS 1531-80-2) features the benzylsulfanyl group at the ortho position (2-position) relative to the carboxylic acid group on the benzene ring. In contrast, the regioisomer 4-(benzylthio)benzoic acid (CAS 22855-95-4) bears the identical thioether substituent at the para position . This positional difference carries specific chemical consequences: ortho-substitution enables potential intramolecular hydrogen bonding between the carboxylic acid proton and the sulfur lone pair, and places the thioether sulfur in closer spatial proximity to the carboxylic acid for potential metal chelation or directing-group effects in C-H functionalization reactions. The ortho-isomer is synthesized via alkylation of thiosalicylic acid (where the thiol is naturally at the ortho position) , whereas the para-isomer requires a distinct synthetic approach starting from para-substituted benzoic acid derivatives.

Regiochemistry Synthetic accessibility Ligand design Intramolecular interactions

C-S Bond Cleavage Potential in Cross-Coupling: Synthetic Differentiation from Sulfonyl Analog

The target compound contains a thioether (sulfide) C-S-C linkage at the benzyl position, whereas 2-(benzylsulfonyl)benzoic acid (a structurally related analog) contains a sulfone (O=S=O) group . The sulfide sulfur in the target compound exists in a reduced oxidation state (S(II)) and possesses two lone pairs available for coordination to transition metals, enabling its participation in C-S bond activation and cross-coupling reactions. The corresponding sulfonyl analog has sulfur in the S(VI) oxidation state with no lone pairs available for metal coordination, rendering it inert to reductive C-S cleavage under typical cross-coupling conditions. This oxidation state differential is well-documented in organosulfur chemistry: aryl benzyl sulfides serve as substrates for Pd-catalyzed and Cu-catalyzed cross-coupling reactions (e.g., Liebeskind-Srogl coupling), whereas sulfones do not participate in analogous C-S cleavage manifolds [1].

Cross-coupling C-S activation Transition metal catalysis Organosulfur chemistry

Verified Application Scenarios for 2-(Benzylsulfanyl)benzenecarboxylic Acid (1531-80-2) Procurement


Synthesis of Hypolipidemic Benzylsulfinyl and Benzylsulfonyl Benzoic Acid Derivatives

Based on the patent evidence established in Section 3 (Evidence Item 3), 2-(benzylsulfanyl)benzenecarboxylic acid serves as the penultimate sulfide intermediate in a synthetic sequence leading to benzylsulfinyl- and benzylsulfonyl-benzoic acids with documented hypolipidemic activity [1]. The procurement of this specific ortho-substituted benzylthio-benzoic acid (rather than the para-regioisomer or unsubstituted thiosalicylic acid) is justified by its explicit inclusion in the patent claims as an intermediate for therapeutically active compounds. Researchers developing cardiovascular or lipid-lowering agents would select this compound to access the patented oxidation pathway that generates sulfoxide and sulfone derivatives capable of lowering blood lipid levels in mammalian models.

C-S Bond Activation and Transition Metal-Catalyzed Cross-Coupling Methodology Development

As established in Evidence Item 5 (Section 3), the target compound contains a sulfide (S(II)) thioether linkage that renders it suitable for C-S bond activation studies and cross-coupling applications [2]. Researchers investigating Pd-catalyzed or Cu-catalyzed C-S cleavage reactions (e.g., Liebeskind-Srogl-type couplings) would select this sulfide intermediate over its sulfonyl analog because the reduced sulfur oxidation state provides lone pair electrons for transition metal coordination, a prerequisite for oxidative addition. This compound serves as a model aryl benzyl thioether substrate for methodology development in C-S bond functionalization, with the ortho-carboxylic acid group offering additional coordination or directing-group possibilities.

Chromatographic Method Development Requiring Defined Lipophilicity Parameters

The quantified LogP differential established in Evidence Item 2 (Section 3) demonstrates that 2-(benzylsulfanyl)benzenecarboxylic acid exhibits a LogP of 3.68, which is approximately 1.7-1.8 log units higher than thiosalicylic acid (LogP 1.9) [3]. For analytical chemists developing reverse-phase HPLC or UPLC methods for organosulfur compound separation, this defined lipophilicity enables reliable prediction of retention times and informs mobile phase composition selection (e.g., acetonitrile/water ratios with or without acid modifiers). The compound serves as a calibration standard or reference marker in methods targeting benzylthioether-containing analytes, with its chromatographic behavior being markedly distinct from more polar analogs like thiosalicylic acid.

Recrystallization and Solid-State Handling Optimization

As documented in Evidence Item 1 (Section 3), the target compound melts at 180-182 °C, which is 15-20 °C higher than thiosalicylic acid . This thermal stability differential has practical implications for purification protocols: the higher melting point of 2-(benzylsulfanyl)benzenecarboxylic acid permits recrystallization from solvent systems that might be unsuitable for lower-melting analogs due to premature oiling out or eutectic formation. Procurement of the target compound over thiosalicylic acid is indicated when experimental workflows require a crystalline solid with a defined, reproducible melting range for identity confirmation or when thermal stability during storage and handling is a primary consideration.

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